2-Azaspiro[3.4]octane oxalate
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Overview
Description
2-Azaspiro[34]octane oxalate is a heterocyclic compound characterized by a spiro-connected azetidine and oxetane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azaspiro[3.4]octane involves several strategies, primarily focusing on the annulation of cyclopentane and four-membered rings. Three successful synthetic routes have been developed:
Annulation of the Cyclopentane Ring: This approach utilizes readily available starting materials and conventional chemical transformations.
Annulation of the Four-Membered Ring: Two different methods have been employed, both involving minimal chromatographic purifications to afford the target compound.
Industrial Production Methods
While specific industrial production methods for 2-Azaspiro[3.4]octane oxalate are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications, ensuring efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
2-Azaspiro[3.4]octane oxalate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-Azaspiro[3.4]octane oxalate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic applications, including as a precursor to pharmacologically active compounds.
Mechanism of Action
The mechanism of action of 2-Azaspiro[3.4]octane oxalate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially modulating their activity. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
2-Oxa-6-azaspiro[3.4]octane: Another spiro compound with similar structural features.
6-Oxa-2-azaspiro[3.4]octane: A related compound used in the preparation of aminopyridine derivatives as PI3K inhibitors.
Uniqueness
2-Azaspiro[3.4]octane oxalate stands out due to its specific spiro-connected ring system, which imparts unique chemical and physical properties.
Properties
Molecular Formula |
C9H15NO4 |
---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
2-azaspiro[3.4]octane;oxalic acid |
InChI |
InChI=1S/C7H13N.C2H2O4/c1-2-4-7(3-1)5-8-6-7;3-1(4)2(5)6/h8H,1-6H2;(H,3,4)(H,5,6) |
InChI Key |
AMKADILYCOGNCN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CNC2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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